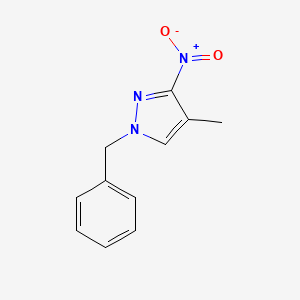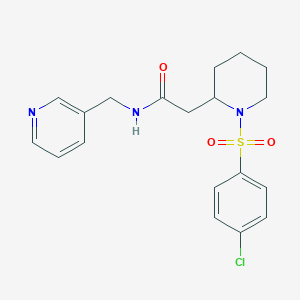
1-benzyl-4-methyl-3-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-methyl-3-nitro-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a pyrazole derivative that has been synthesized using various methods. It has shown promising results in the field of medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-methyl-3-nitro-1H-pyrazole is still not fully understood. However, studies have suggested that it works by inhibiting various enzymes and proteins that are essential for the survival of cancer cells and pathogens. It has also been shown to induce oxidative stress in cancer cells, which leads to apoptosis.
Biochemical and Physiological Effects
1-benzyl-4-methyl-3-nitro-1H-pyrazole has been shown to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-4-methyl-3-nitro-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also shown promising results in various assays such as MTT assay, colony formation assay, and flow cytometry. However, there are also some limitations to using this compound in lab experiments. It is relatively unstable and can decompose under certain conditions. Additionally, it has poor solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for 1-benzyl-4-methyl-3-nitro-1H-pyrazole. One of the most promising directions is the development of novel anticancer and antimicrobial agents based on this compound. Studies have shown that derivatives of this compound can have improved activity and selectivity towards cancer cells and pathogens. Additionally, there is potential for the use of this compound in materials science, particularly in the development of sensors and catalysts. Further research is needed to fully understand the potential applications of this compound in various fields.
Conclusion
In conclusion, 1-benzyl-4-methyl-3-nitro-1H-pyrazole is a promising compound that has gained significant attention in the field of scientific research. It has shown potential applications in various fields such as medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.
Méthodes De Synthèse
1-benzyl-4-methyl-3-nitro-1H-pyrazole can be synthesized using various methods. One of the most common methods is the reaction of 4-methyl-3-nitropyrazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through filtration and recrystallization.
Applications De Recherche Scientifique
1-benzyl-4-methyl-3-nitro-1H-pyrazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In the field of medicinal chemistry, it has shown promising results as an anticancer and antimicrobial agent. Studies have shown that this compound has selective cytotoxicity towards cancer cells and can induce apoptosis in cancer cells. It has also shown potent antimicrobial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
Propriétés
IUPAC Name |
1-benzyl-4-methyl-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9-7-13(12-11(9)14(15)16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMNQNRWUFEIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Chloropyrazin-2-yl)methyl]-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B2609392.png)

![6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2609394.png)
![[2-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2609395.png)

![2-cyano-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2609397.png)



![Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate](/img/structure/B2609407.png)
![Ethyl 5-(2-chloropropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2609408.png)
![3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609409.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2609411.png)
![3-benzyl-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2609415.png)